Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy-
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Overview
Description
Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- is a complex organic compound It features a benzene ring substituted with various functional groups, including ethoxy, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to achieve the final product. Common synthetic routes include:
Alkylation: The addition of the 1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-methoxy-2-ethoxy-
- Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-hydroxy-
- Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-chloro-
Uniqueness
The uniqueness of Benzene, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1-ethoxy-2-methoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80854-01-9 |
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Molecular Formula |
C26H30O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-ethoxy-2-methoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O4/c1-5-29-24-15-14-21(17-25(24)27-4)26(2,3)19-28-18-20-10-9-13-23(16-20)30-22-11-7-6-8-12-22/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
SAYWUKWSBRJTRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
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